molecular formula C14H24O8 B597157 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone CAS No. 19131-13-6

6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone

Cat. No. B597157
CAS RN: 19131-13-6
M. Wt: 320.338
InChI Key: KDFQTPWOAMJVSY-LYCNJRBKSA-N
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Description

6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone, also known as DMBCL, is a natural compound that is found in various plant species. DMBCL has been the subject of scientific research due to its potential applications in medicine and healthcare.

Mechanism of Action

The mechanism of action of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of inflammatory mediators, the modulation of cell signaling pathways, and the regulation of gene expression. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of glucose metabolism. This compound has also been found to have anti-tumor effects and may be useful in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. However, the availability of this compound may be limited due to its low abundance in natural sources. Additionally, the purity of this compound may vary depending on the method of synthesis, which may affect its biological activity.

Future Directions

There are several future directions for research on 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its synthesis method, and the exploration of its mechanism of action. Further studies are also needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a natural compound that has potential applications in medicine and healthcare. The synthesis of this compound has been achieved through various methods, and studies have shown that it exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties. The mechanism of action of this compound is not fully understood, but it may act through various pathways, including the inhibition of inflammatory mediators and the regulation of gene expression. Further research is needed to fully explore the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone has been achieved through various methods, including isolation from natural sources and chemical synthesis. The most common method of synthesis involves the extraction of this compound from the leaves of the plant species, such as Eurya japonica. The chemical synthesis of this compound involves the use of various reagents and catalysts, which have been optimized to yield high purity this compound.

Scientific Research Applications

6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone has been the subject of scientific research due to its potential applications in medicine and healthcare. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O8/c1-6-10(16)13(19-4)11(17)14(21-6)22-12-7(2)20-9(15)5-8(12)18-3/h6-8,10-14,16-17H,5H2,1-4H3/t6-,7-,8+,10-,11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFQTPWOAMJVSY-LYCNJRBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(=O)CC2OC)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC(=O)C[C@@H]2OC)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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